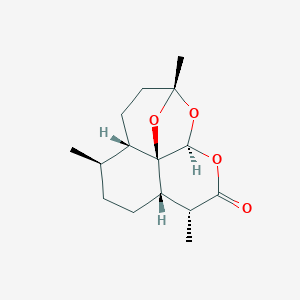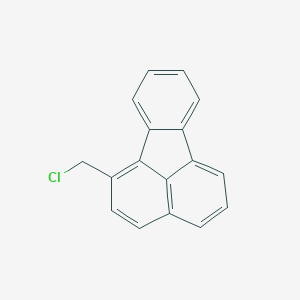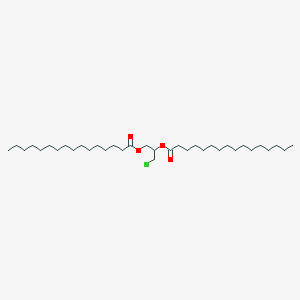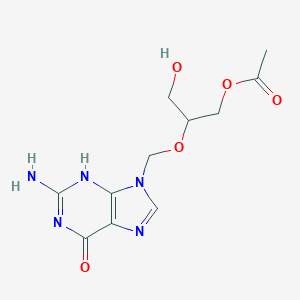
脱氧青蒿素
描述
脱氧青蒿素是青蒿素的衍生物,青蒿素是从植物黄花蒿中提取的化合物。与青蒿素不同,脱氧青蒿素缺少过氧化物桥结构,而过氧化物桥结构是青蒿素抗疟活性的关键特征。 脱氧青蒿素在多种生物活性方面表现出潜力,包括抗炎和抗溃疡特性 .
科学研究应用
化学: 它用作合成其他青蒿素衍生物和类似物的先驱。
生物学: 脱氧青蒿素已显示出抗炎和抗溃疡活性,使其成为进一步生物学研究的候选者.
医学: 虽然它缺乏青蒿素的强效抗疟活性,但脱氧青蒿素的其他生物活性使其成为开发新型治疗剂的兴趣对象。
作用机制
由于缺少过氧化物桥,脱氧青蒿素的作用机制不同于青蒿素。脱氧青蒿素不会在疟疾线粒体中产生活性氧,这是青蒿素抗疟活性的关键机制。 相反,脱氧青蒿素的生物学效应可能是通过其他分子靶点和途径介导的,例如抗炎途径 .
类似化合物:
青蒿素: 含有过氧化物桥,是一种强效的抗疟剂。
10-脱氧青蒿素: 保留过氧化物桥,但缺少10位酮基,显示出强抗疟作用.
双氢青蒿素: 青蒿素的还原形式,具有强效的抗疟活性。
独特性: 脱氧青蒿素的独特之处在于它缺少过氧化物桥,这与其生物活性相比于青蒿素及其其他衍生物有显著差异。 这种结构差异使脱氧青蒿素的抗疟效果降低,但也为其他治疗应用开辟了可能性 .
生化分析
Biochemical Properties
Deoxyartemisinin interacts with various biomolecules in its biochemical reactions. It has been shown to have no effect on membrane potential or reactive oxygen species (ROS) production in malarial mitochondria . This suggests that the endoperoxide bridge in Artemisinin, which is absent in Deoxyartemisinin, plays a crucial role in these interactions .
Cellular Effects
Deoxyartemisinin has been shown to have various effects on cells. It does not induce ROS production or functional toxicity in mitochondria, unlike Artemisinin . This suggests that the absence of the endoperoxide bridge in Deoxyartemisinin may influence its cellular effects.
Molecular Mechanism
The precise molecular mechanism of action of Deoxyartemisinin remains controversial . It is known that the absence of the endoperoxide bridge in Deoxyartemisinin results in it having no effect on membrane potential or ROS production in malarial mitochondria .
Temporal Effects in Laboratory Settings
It has been suggested that the absence of the endoperoxide bridge in Deoxyartemisinin may influence its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Deoxyartemisinin at different dosages in animal models have not been extensively studied. It has been shown that the oral bioavailability of Deoxyartemisinin is significantly lower than that of Artemisinin .
Metabolic Pathways
Deoxyartemisinin is involved in the same metabolic pathways as Artemisinin, as it is a derivative of this compound . The absence of the endoperoxide bridge in Deoxyartemisinin may influence its interactions with enzymes and cofactors in these pathways .
Transport and Distribution
It is known that Deoxyartemisinin lacks the endoperoxide bridge that is characteristic of Artemisinin , which may influence its transport and distribution.
Subcellular Localization
It is known that Deoxyartemisinin lacks the endoperoxide bridge that is characteristic of Artemisinin , which may influence its subcellular localization and activity.
准备方法
合成路线和反应条件: 脱氧青蒿素可以通过去除过氧化物桥的还原过程从青蒿素合成。 还原通常在受控条件下使用硼氢化钠或氢化铝锂等试剂进行,以确保选择性去除过氧化物基团 .
工业生产方法: 脱氧青蒿素的工业生产包括从黄花蒿中提取青蒿素,然后进行化学还原。该过程需要仔细控制反应条件,以保持青蒿素结构的完整性,同时去除过氧化物桥。 还探索了使用大肠杆菌和酿酒酵母等微生物进行生物合成,以更有效地生产青蒿素及其衍生物 .
化学反应分析
反应类型: 脱氧青蒿素会发生各种化学反应,包括:
氧化: 脱氧青蒿素可以被氧化成不同的衍生物,尽管与青蒿素相比,没有过氧化物桥限制了氧化反应的类型。
还原: 脱氧青蒿素的进一步还原会导致形成更多还原的衍生物。
取代: 脱氧青蒿素可以发生取代反应,其中官能团被其他官能团取代,导致形成新的化合物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 可以使用各种试剂,具体取决于所需的取代,例如卤素或烷基。
相似化合物的比较
Artemisinin: Contains a peroxide bridge and is a potent antimalarial agent.
10-Deoxoartemisinin: Retains the peroxide bridge but lacks the 10-position keto group, showing strong antimalarial effects.
Dihydroartemisinin: A reduced form of artemisinin with potent antimalarial activity.
Uniqueness: Deoxyartemisinin is unique in that it lacks the peroxide bridge, which significantly alters its biological activity compared to artemisinin and its other derivatives. This structural difference makes deoxyartemisinin less effective as an antimalarial agent but opens up potential for other therapeutic applications .
属性
IUPAC Name |
(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGMLVQZBIKKMP-NNWCWBAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72826-63-2 | |
| Record name | Deoxyartemisinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72826-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyartemisinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072826632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DEOXYARTEMISININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59T2407WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Deoxyartemisinin lacks the endoperoxide bridge present in Artemisinin. [, , , ] This structural difference significantly impacts its antimalarial activity, making Deoxyartemisinin less potent than Artemisinin. [, , , ] While the peroxide bridge is considered crucial for Artemisinin's antimalarial action, Deoxyartemisinin may exert its effects through alternative mechanisms, warranting further investigation. []
A: Research suggests that mitochondria are a direct target of Artemisinin and its derivatives. [] These compounds, particularly those with the endoperoxide bridge, induce rapid reactive oxygen species (ROS) production in isolated yeast and malarial mitochondria but not in mammalian mitochondria, leading to mitochondrial dysfunction. [] This selective toxicity towards malarial mitochondria underscores the importance of this organelle in the antimalarial action of these compounds.
A: The molecular formula of Deoxyartemisinin is C15H24O4, and its molecular weight is 268.35 g/mol. []
A: Researchers employ a range of spectroscopic techniques to elucidate the structure of Deoxyartemisinin, including Infrared Spectroscopy (IR), Proton and Carbon-13 Nuclear Magnetic Resonance (1H and 13C NMR), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). [, , ]
A: Yes, several fungal strains, including Aspergillus flavus, Aspergillus niger, Cunninghamella elegans, and Mucor polymorphosporus, have been identified to biotransform Artemisinin into Deoxyartemisinin. [, , , , , , ] This microbial transformation offers a potentially sustainable and efficient approach for Deoxyartemisinin production.
A: Yes, computational techniques, including molecular docking and Comparative Molecular Field Analysis (CoMFA), have been employed to investigate Deoxyartemisinin and its derivatives. [, , , ] These studies provide insights into their potential interactions with target proteins and guide the design of novel analogues with improved activity.
A: Studies exploring the structure-activity relationship (SAR) of Deoxyartemisinin and its derivatives reveal that modifications at the C-9 position can significantly influence their antimalarial and antileishmanial properties. [, ] Specifically, substitutions at the C-9β position generally enhance activity compared to C-9α substitutions, suggesting the importance of spatial orientation for optimal target interactions.
A: Formulating Deoxyartemisinin presents challenges related to its inherent physicochemical properties. [, ] Strategies to enhance its stability, solubility, and bioavailability are crucial for developing effective pharmaceutical formulations. [, ] These strategies may include using different drug delivery systems, such as nanoparticles or liposomes, to protect the compound from degradation and improve its pharmacokinetic profile.
A: The oral bioavailability of Deoxyartemisinin (1.60 ± 0.317%) is significantly lower than that of Artemisinin (12.2 ± 0.832%). [] This difference highlights the impact of the endoperoxide bridge on absorption and underscores the need for alternative delivery strategies or structural modifications to improve the bioavailability of Deoxyartemisinin.
A: Both Artemisinin and Deoxyartemisinin undergo extensive metabolism, primarily in the liver. [, , , ] Common metabolic transformations include hydroxylation, deoxygenation, and glucuronidation. [, ] Understanding these metabolic pathways is crucial for optimizing drug efficacy and minimizing potential drug-drug interactions.
A: Deoxyartemisinin's activity has been evaluated against various targets using in vitro models. These include assays against Plasmodium falciparum to assess its antimalarial potential, as well as evaluations against tumor cell lines like EN2, A549, HCT116, and MCF7 to investigate its cytotoxic effects. [, , ] These in vitro studies provide valuable insights into the compound's biological activity and guide further research in specific therapeutic areas.
A: Studies in rats have shown that administering Artemisinin as part of dried leaves of Artemisia annua (DLA) significantly enhances its bioavailability compared to delivering pure Artemisinin. [] This suggests that other phytochemicals present in DLA may inhibit the first-pass metabolism of Artemisinin, leading to higher concentrations of the active compound reaching the systemic circulation.
A: Researchers commonly utilize High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), to quantify Deoxyartemisinin and its metabolites in various matrices. [, , , , ] Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for the identification and quantification of these compounds in biological samples. [, , , ]
A: While Deoxyartemisinin demonstrates lower antimalarial potency compared to Artemisinin, it may present advantages in terms of stability and potentially lower production costs. [, , , ] Further research is necessary to fully explore its therapeutic potential and evaluate its suitability as an alternative to Artemisinin, considering factors like efficacy, safety, and cost-effectiveness.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)







